molecular formula C12H14BrNO B1286701 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 129790-06-3

7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1286701
CAS No.: 129790-06-3
M. Wt: 268.15 g/mol
InChI Key: CJEMJEBPOSVJOB-UHFFFAOYSA-N
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Description

7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 7th position and three methyl groups at the 1st, 4th, and 4th positions, along with a dihydroquinolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoline precursor, which is then subjected to bromination.

    Bromination: The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound is no exception.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the quinoline core structure allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.

    7-Fluoro-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.

    7-Iodo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one lies in its bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

7-bromo-1,4,4-trimethyl-3H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-6-8(13)4-5-9(10)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEMJEBPOSVJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C2=C1C=CC(=C2)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601404
Record name 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129790-06-3
Record name 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (210 mg, 0.83 mmol) and K2CO3 (335 mg, 2.42 mmol) were taken up in DMF (5 mL). Iodomethane (0.15 mL, 2.4 mmol) was added and the resulting mixture was stirred for 18 h. Water was added, and the resulting solids were filtered and washed with additional water to provide crude 7-bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one that was used without further purification.
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
335 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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